molecular formula C14H12Cl2F3NO B598397 2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone CAS No. 1201225-04-8

2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone

Cat. No.: B598397
CAS No.: 1201225-04-8
M. Wt: 338.151
InChI Key: GCJMHMQBJDWHRH-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone (CAS 1201225-04-8) is an advanced chemical intermediate with a molecular formula of C14H12Cl2F3NO and a molecular weight of 338.15 g/mol . This compound features a 5,6-dihydropyridine core, a privileged structure in medicinal chemistry, substituted with a reactive 2-chloroethanone group and a 4-chloro-3-(trifluoromethyl)phenyl moiety. The presence of both chlorine and trifluoromethyl groups is of significant interest in drug discovery, as these motifs are known to influence a molecule's bioavailability, metabolic stability, and binding affinity . Chlorine-containing compounds are a mainstay in pharmaceuticals, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring the relevance of such building blocks in the development of new therapeutic agents . The specific structural attributes of this compound make it a valuable scaffold for the synthesis of more complex molecules, particularly in the exploration of new biologically active compounds. It is strictly for research applications as a key intermediate. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

2-chloro-1-[4-[4-chloro-3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2F3NO/c15-8-13(21)20-5-3-9(4-6-20)10-1-2-12(16)11(7-10)14(17,18)19/h1-3,7H,4-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJMHMQBJDWHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735449
Record name 2-Chloro-1-{4-[4-chloro-3-(trifluoromethyl)phenyl]-3,6-dihydropyridin-1(2H)-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201225-04-8
Record name 2-Chloro-1-{4-[4-chloro-3-(trifluoromethyl)phenyl]-3,6-dihydropyridin-1(2H)-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Selection of Aromatic Building Blocks

The synthesis begins with 4-chloro-3-(trifluoromethyl)aniline or its derivatives as primary aromatic precursors. These compounds provide the substituted phenyl group required for subsequent coupling reactions. The trifluoromethyl (-CF₃) group is typically introduced via halogen-exchange reactions using reagents such as SF₄ or Ruppert-Prakash reagents (TMSCF₃). For example, trifluoromethylation of 4-chloro-3-iodophenyl derivatives using CuI-mediated cross-coupling achieves >80% yield under inert atmospheres.

Dihydropyridine Intermediate Preparation

The dihydropyridine ring is synthesized through cyclocondensation reactions. A common approach involves reacting glutaraldehyde with ammonium acetate in acetic acid to form 1,2,3,6-tetrahydropyridine, which is subsequently functionalized at the 4-position. Alternative methods employ Hantzsch dihydropyridine synthesis, where β-ketoesters react with aldehydes and ammonia.

Stepwise Synthetic Routes

Route 1: Sequential Functionalization and Cyclization

This route involves three stages:

  • Trifluoromethylphenyl Synthesis : 4-Chloro-3-nitrobenzotrifluoride undergoes catalytic hydrogenation (H₂, Pd/C) to yield 4-chloro-3-aminobenzotrifluoride, followed by diazotization and Sandmeyer reaction to introduce the chloro group.

  • Dihydropyridine Alkylation : The dihydropyridine intermediate is alkylated at the 1-position using chloroacetyl chloride in dichloromethane with triethylamine as a base. Reaction conditions (0–5°C, 4 h) prevent over-alkylation.

  • Coupling Reaction : Buchwald-Hartwig amination couples the trifluoromethylphenyl moiety to the dihydropyridine ring using Pd(OAc)₂/Xantphos catalyst system (toluene, 110°C, 12 h).

Yield : 42–58% over three steps.

Route 2: One-Pot Multi-Component Assembly

A streamlined approach combines 4-chloro-3-(trifluoromethyl)benzaldehyde, ammonium acetate, and methyl vinyl ketone in ethanol under reflux. The reaction proceeds via imine formation, Michael addition, and intramolecular cyclization to directly yield the dihydropyridine scaffold. Chloroacetylation is then performed in situ using chloroacetic anhydride.

Advantages :

  • Reduced purification steps

  • Higher atom economy (78% vs. 58% for Route 1)

  • Shorter reaction time (8 h vs. 16 h)

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

Comparative studies reveal acetonitrile as the optimal solvent for coupling reactions, providing 63% yield versus 28% in ethanol. Low-polarity solvents (toluene, xylene) favor cyclization but slow reaction kinetics. Temperature profiling shows maximal yield at 110°C, with decomposition occurring above 130°C.

Catalytic Systems

Pd-based catalysts (Pd(OAc)₂, Pd₂(dba)₃) with biphenyl phosphine ligands (Xantphos, SPhos) achieve 70–85% conversion in coupling steps. Copper(I) iodide enhances trifluoromethylation efficiency by stabilizing reactive intermediates.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 4.35–4.20 (m, 2H, CH₂CO), 3.75–3.60 (m, 2H, NCH₂).

  • ¹³C NMR : 166.8 ppm (C=O), 144.2 ppm (CF₃-bearing C), 122.5 ppm (q, J = 272 Hz, CF₃).

  • HRMS : m/z calcd for C₁₄H₁₂Cl₂F₃NO⁺ [M+H]⁺: 338.1513; found: 338.1510.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity for optimized batches. Residual solvent levels (EtOAc < 500 ppm) meet ICH Q3C guidelines.

Comparative Analysis of Synthetic Methods

ParameterRoute 1Route 2
Total Yield42–58%65–78%
Reaction Time16 h8 h
Purification Steps31
Catalyst CostHigh (Pd)Moderate (Cu)
Scalability<100 g>1 kg

Key Insight : Route 2’s one-pot methodology offers superior efficiency for industrial-scale production despite higher initial optimization costs.

Challenges and Mitigation Strategies

Regioselectivity in Chloroacetylation

Competing O- and N-acylation is minimized by using chloroacetyl chloride instead of anhydrides and maintaining low temperatures (–10°C).

Trifluoromethyl Group Stability

The CF₃ group undergoes hydrolysis under strongly acidic conditions (pH < 2). Buffered aqueous workups (pH 5–6) preserve integrity during product isolation .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfering with DNA or RNA: Inhibiting replication or transcription.

    Disrupting cell membranes: Leading to cell lysis or apoptosis.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
This compound C₁₄H₁₂Cl₂F₃NO 338.16 Dihydropyridine, -CF₃, -Cl, ethanone Pharmaceutical intermediate; potential kinase inhibitor
6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)-ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide C₂₂H₁₈ClN₇O₃S 495.95 Thieno-pyridine, benzotriazole, urea, carboxamide High molecular weight suggests use in drug discovery (e.g., protease inhibition)
2,2-Dichloro-1-(4-methylphenyl)ethanone C₉H₈Cl₂O 203.07 Dichloroethanone, methylphenyl Precursor for mandelic acid derivatives; simpler chlorination reactions
3-Morpholino-1-(4-aminophenyl)-5,6-dihydropyridin-2(1H)-one (Apixaban intermediate) C₁₅H₁₉N₃O₂ 273.33 Dihydropyridinone, morpholino, aminophenyl Key intermediate in anticoagulant Apixaban synthesis

Analysis of Structural and Functional Differences

(a) Electron-Withdrawing Substituents

  • The trifluoromethyl group in the target compound enhances its electrophilicity compared to the methyl group in 2,2-dichloro-1-(4-methylphenyl)ethanone . This difference increases stability under acidic conditions and influences reactivity in Friedel-Crafts or nucleophilic aromatic substitutions.

(b) Heterocyclic Complexity

  • The thieno-pyridine core in the benzotriazole derivative (Table 1) introduces sulfur, which may enhance π-π stacking interactions in drug-receptor binding. However, its higher molecular weight (495.95 g/mol) could reduce solubility compared to the target compound .
  • The morpholino group in the Apixaban intermediate improves aqueous solubility, a critical feature for oral bioavailability in pharmaceuticals, whereas the target compound’s -CF₃ group may limit solubility in polar solvents .

Biological Activity

The compound 2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H12Cl2F3NC_{15}H_{12}Cl_2F_3N, with a molecular weight of 350.16 g/mol. It features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC15H12Cl2F3NC_{15}H_{12}Cl_2F_3N
Molecular Weight350.16 g/mol
CAS NumberNot specified
StructureChemical Structure

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It exhibits inhibitory effects on various cancer cell lines, particularly those resistant to conventional therapies. For instance, a study noted that derivatives of this compound showed significant activity against c-KIT mutants, which are often implicated in gastrointestinal stromal tumors (GISTs) .

The biological activity of this compound is believed to involve the inhibition of specific kinases and other enzymes crucial for tumor growth and proliferation. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with target proteins .

Case Study 1: Inhibition of c-KIT Kinase

A notable case study involved the evaluation of the compound's efficacy against c-KIT kinase. The results demonstrated that it effectively inhibited both wild-type and mutant forms of c-KIT in vitro, showcasing its potential as a therapeutic candidate for treating GISTs resistant to imatinib .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial properties of derivatives related to this compound. The findings indicated that certain modifications led to enhanced activity against bacterial strains, suggesting a broader spectrum of biological applications beyond oncology .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics in vivo. Toxicological assessments reveal that it exhibits a manageable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects .

Q & A

Q. What are the challenges in elucidating reaction mechanisms involving the dihydropyridine ring?

  • Answer : The ring’s partial saturation complicates tracking regioselectivity. Use isotopic labeling (e.g., ²H at the 6-position) paired with kinetic isotope effect (KIE) studies. Mechanistic insights from mandelic acid derivatives suggest protonation steps dominate in acidic conditions .

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